molecular formula C₁₈H₃₆O₃ B1142912 Ethyl 3-hydroxyhexadecanoate CAS No. 105918-27-2

Ethyl 3-hydroxyhexadecanoate

Cat. No. B1142912
M. Wt: 300.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxyhexadecanoate is a chemical compound with the formula C18H36O3 . It is also known as Hexadecanoic acid, 3-hydroxy-, ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 3-hydroxyhexadecanoate involves several steps. First, tetradecanal is subjected to the Reformatsky reaction with ethyl bromoacetate, and the product is then converted into ethyl 3-oxohexadecanoate . After acetalization of the 3-oxo ester with ethylene glycol, 3,3-ethlenedioxyhexadecanoic acid is obtained by alkaline hydrolysis . The acid is condensed with coenzyme A (CoA) by the mixed anhydride method, and the resulting CoA ester is deprotected with 4 M HCl to obtain 3-oxohexadecanoyl-CoA .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxyhexadecanoate is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 .

Scientific Research Applications

  • Analysis of Lipopolysaccharides

    Ethyl 3-hydroxyhexadecanoate derivatives, such as 3-hydroxytetradecanoic and 3-hydroxyhexadecanoic acids, have been used as chemical markers in the gas chromatography-mass spectrometry analysis of lipopolysaccharides. This method is useful for the determination and characterization of lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).

  • Synthesis of Pheromone Components

    Ethyl 3-hydroxyhexadecanoate derivatives have been synthesized for use as key synthons in the production of pheromones, such as the oviposition-deterring pheromone of Rhagoletis cerasi L. A chemoenzymatic approach offers excellent enantiocontrol in the synthesis (Sharma & Chattopadhyay, 1997).

  • Study of Peroxisomal Bifunctional Proteins

    Ethyl 3-oxohexadecanoate and related compounds have been synthesized for studying peroxisomal bifunctional proteins. This research aids in understanding the metabolic pathways and degradation processes of (bacterio)chlorophylls (Tsuchida et al., 2017).

  • Bioreduction Studies

    Ethyl 3-oxohexanoate, a related compound, has been reduced by various microorganism strains to ethyl (R)-3-hydroxyhexanoate. This research contributes to understanding the bioreduction capabilities of different microbial species (Ramos et al., 2011).

properties

IUPAC Name

ethyl 3-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBJVJXSJSRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxyhexadecanoate

Citations

For This Compound
5
Citations
RG Coombe, JH Vine, H Yip - Journal of Chromatography B: Biomedical …, 1985 - Elsevier
… product, ethyl-3-hydroxyhexadecanoate, was obtained following the usual Reformatsky reaction product work up [5] . Ethyl-3-hydroxyhexadecanoate … [ 61, ethyl-3hydroxyhexadecanoate …
Number of citations: 4 www.sciencedirect.com
S Tsuchida, A Tenma, N Hamaue, T Murai… - Journal of Oleo …, 2017 - jstage.jst.go.jp
… Ethyl 3-hydroxyhexadecanoate (2)was synthesized from tetradecanal(1)and ethyl bromoacetate using the Reformatsky reaction as described in a previous study8). The acetone …
Number of citations: 8 www.jstage.jst.go.jp
DB Boylan, PJ Scheuer - Science, 1967 - science.org
… ethyl-3-hydroxyhexadecanoate with 10 percent alcoholic KOH. Crystallization of the hydrolysis product from carbon tetrachloride furnished the white crystalline compound V, mp 183.5C…
Number of citations: 132 www.science.org
X Shen, M Zhou, X Zhu, J Zhang, J Xu, W Jiang - Heliyon, 2023 - cell.com
The presented study examines the chemical composition and antioxidant activity of the petroleum ether fraction of Rosmarinus officinalis (PEF-RO), which was obtained via 75 % …
Number of citations: 6 www.cell.com
P Prakash, K Selvam, G Umamaheswari - Journal of Pharmaceutical Research …, 2021
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.